molecular formula C8H9BrO B1265754 2-Bromo-4-methylanisole CAS No. 22002-45-5

2-Bromo-4-methylanisole

Cat. No.: B1265754
CAS No.: 22002-45-5
M. Wt: 201.06 g/mol
InChI Key: DHPUIKWBNXTXOB-UHFFFAOYSA-N
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Description

2-Bromo-4-methylanisole can be prepared via bromination of 4-methylanisole using poly(4-vinylpyridinium bromochromate).

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylanisole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a starting material in the multi-step synthesis of sesquiterpenes and other organic compounds . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in bromination and methylation processes. The nature of these interactions typically involves the formation of covalent bonds between the bromine atom of this compound and the active sites of the enzymes, leading to the formation of new chemical products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cell signaling pathways and gene expression. The compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. For example, this compound may inhibit or activate specific enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects may include alterations in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression. Threshold effects have been observed in studies, where specific dosages lead to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical products. The compound can undergo bromination, methylation, and other chemical modifications, leading to the formation of new metabolites. These metabolic pathways can affect the overall metabolic flux within the cell, influencing the levels of key metabolites and the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and localization of this compound, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where it can interact with enzymes and proteins involved in various biochemical processes. These interactions can influence the overall cellular response to the compound .

Properties

IUPAC Name

2-bromo-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUIKWBNXTXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066746
Record name 2-Bromo-4-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-45-5
Record name 2-Bromo-4-methylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22002-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methylanisole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-bromo-1-methoxy-4-methyl-
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Record name 2-Bromo-4-methylanisole
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Record name 2-bromo-4-methylanisole
Source European Chemicals Agency (ECHA)
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Record name 2-BROMO-4-METHYLANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-Bromo-4-methylanisole?

A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed in reactions utilizing its bromine substituent, such as:

  • Aryne Formation: This compound can undergo lithium diisopropylamide (LDA) mediated reactions to generate aryne intermediates. These highly reactive intermediates can then react with various nucleophiles, offering a pathway for the synthesis of complex molecules [].
  • Metal-catalyzed Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form carbon-carbon bonds. This enables the introduction of diverse substituents onto the aromatic ring [].

Q2: Can this compound be used to synthesize natural products?

A2: Yes, this compound has proven valuable in the total synthesis of natural products. For example:

  • (+/-)-herbertenolide: Researchers utilized this compound as a starting material in a seven-step synthesis of the sesquiterpene (+/-)-herbertenolide. Notably, a key step involved a stereospecific photodecarbonylation reaction of a crystalline ketone derivative, highlighting the compound's utility in controlling stereochemistry [].
  • **Phenolic Sesquiterpene from Elvira biflora: ** this compound served as a key intermediate in the synthesis of a phenolic sesquiterpene, 2-(1',5'-dimethylhex-4'-enyl)-4-methylphenol, isolated from Elvira biflora. This synthesis confirmed the proposed structure of the natural product [].

Q3: Are there any reactions where this compound leads to unexpected products?

A: When reacted with hetarylacetonitriles under aryne-forming conditions, this compound can undergo a tandem addition-rearrangement pathway instead of the desired aryne arylation. This results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles instead of the anticipated aryne arylated products [].

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